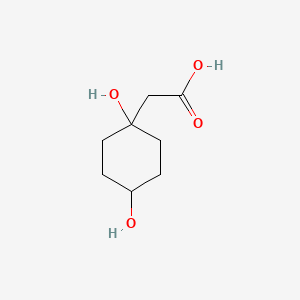
mercurous bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It appears as white to yellow tetragonal crystals and changes color from white to yellow when heated. This compound fluoresces a salmon color when exposed to ultraviolet light . Mercurous bromide has applications in acousto-optical devices due to its unique optical properties .
Métodos De Preparación
Mercurous bromide can be synthesized through several methods:
Oxidation of Elemental Mercury with Elemental Bromine: This method involves the direct reaction of elemental mercury with elemental bromine.
Addition of Sodium Bromide to Mercury(I) Nitrate Solution: In this method, sodium bromide is added to a solution of mercury(I) nitrate, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Mercurous bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to mercury(II) bromide and elemental mercury.
Disproportionation: In the presence of aqueous ammonia, this compound undergoes disproportionation to form metallic mercury and mercury(II) amidochloride.
Reaction with Sodium Hydroxide: This reaction produces black finely divided mercury metal and yellow mercury(II) oxide.
Reduction: Reducing agents such as tin(II) and iron(II) reduce this compound to metallic mercury.
Common reagents used in these reactions include aqueous ammonia, sodium hydroxide, and various reducing agents. The major products formed from these reactions are metallic mercury, mercury(II) bromide, and mercury(II) oxide .
Aplicaciones Científicas De Investigación
Mercurous bromide has several scientific research applications:
Acousto-Optic Tunable Filters (AOTFs): Due to its high refractive index, broad optical bandwidth, and high figure of merit, this compound is used in the development of AOTFs for spectral imaging applications
Birefringence Measurement: This compound crystals are used in birefringence measurement systems to evaluate the quality of birefringent single crystals.
Spectral Imaging: The compound is utilized in spectral imaging systems for space exploration, hyper-spectral imaging, and stereoscopic imaging.
Mecanismo De Acción
The mechanism by which mercurous bromide exerts its effects is primarily based on its optical properties. In acousto-optic devices, the elasto-optical effect is utilized, where acoustic waves traveling through the this compound crystal cause periodic modulation of the refractive index . This modulation allows for rapid wavelength switching and frame-capture imaging in spectral imaging systems .
Comparación Con Compuestos Similares
Mercurous bromide can be compared with other mercury halides, such as:
Mercury(I) Chloride (Calomel): Similar to this compound, mercury(I) chloride is used in various optical applications.
Mercury(I) Fluoride: This compound also contains the Hg₂²⁺ ion but has different optical properties compared to this compound.
Mercury(II) Bromide: Unlike this compound, mercury(II) bromide is used as a reagent in the Koenigs–Knorr reaction and for testing the presence of arsenic.
This compound is unique due to its specific optical properties, making it highly suitable for acousto-optic and spectral imaging applications .
Propiedades
Número CAS |
10031-18-2 |
|---|---|
Fórmula molecular |
HgBr |
Peso molecular |
280.49 |
Sinónimos |
MERCUROUS BROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)
![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)


